2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide
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Overview
Description
2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide is a synthetic organic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a fluorophenyl group, a triazolopyridazine core, and a thioacetamide linkage. It is of interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit c-met kinase , which plays a crucial role in cellular growth, survival, and migration.
Mode of Action
If it acts similarly to related compounds, it may bind to its target protein and inhibit its function .
Biochemical Pathways
Inhibition of c-met kinase can affect multiple signaling pathways involved in cell growth and survival .
Result of Action
Inhibition of c-met kinase can lead to decreased cell growth and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized by cyclization reactions involving hydrazine derivatives and appropriate diketones or aldehydes under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Thioacetamide Linkage Formation: The thioacetamide linkage is formed by reacting the triazolopyridazine intermediate with a suitable thioamide reagent under mild conditions.
Final Coupling: The final step involves coupling the intermediate with m-tolyl acetamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or reduced aromatic rings.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide
- 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide
Uniqueness
Compared to similar compounds, 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide may exhibit unique biological activities due to the specific positioning of the fluorophenyl group, which can influence its binding interactions and overall pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5OS/c1-13-4-2-7-16(10-13)22-18(27)12-28-19-9-8-17-23-24-20(26(17)25-19)14-5-3-6-15(21)11-14/h2-11H,12H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRIOBXLPIBKPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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